N-(2-hydroxycyclobutyl)cyclobutanecarboxamide
Description
N-(2-Hydroxycyclobutyl)cyclobutanecarboxamide is a cyclobutane-derived carboxamide featuring a hydroxyl-substituted cyclobutyl group attached to the carboxamide nitrogen. Cyclobutanecarboxamides are of interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding and metabolic stability .
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-5-4-7(8)10-9(12)6-2-1-3-6/h6-8,11H,1-5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQXSBCOESNSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanecarboxylic acid with a suitable amine in the presence of a dehydrating agent to form the amide bond. The hydroxy group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylamine derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-(2-hydroxycyclobutyl)cyclobutanecarboxamide has been investigated for its potential as an anticancer agent. It is associated with the inhibition of fatty acid synthase (FASN), an enzyme that plays a crucial role in lipid metabolism and is often overexpressed in cancer cells. By inhibiting FASN, this compound may help to disrupt the metabolic pathways that support tumor growth and survival .
Mechanism of Action
The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to altered cell proliferation and apoptosis, making it a candidate for further development in cancer therapeutics.
Organic Synthesis Applications
Intermediate in Synthesis
This compound serves as an important intermediate in organic synthesis processes. It can be utilized in the development of various pharmaceuticals and biologically active compounds, contributing to the synthesis of more complex structures through functional group transformations .
Synthesis Strategies
Research has demonstrated that this compound can be synthesized through various methodologies, including lithiation-borylation techniques that allow for the formation of cyclobutane derivatives with diverse functional groups. This versatility makes it a valuable building block for creating libraries of compounds for biological testing .
Case Studies and Research Findings
| Study/Source | Focus | Findings |
|---|---|---|
| WO 2014/164749 | FASN Inhibition | Highlighted the role of this compound in inhibiting fatty acid synthase, showing potential for cancer treatment. |
| Chemical Book | Organic Synthesis | Discussed the compound's utility as a precursor in synthesizing various pharmaceutical agents. |
| Bristol University | Lithiation-Borylation | Demonstrated successful application of cyclobutane derivatives in synthesizing biologically relevant molecules with broad substrate tolerance. |
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
N-(4-(2,2-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)-cyclobutanecarboxamide (Compound 41)
- Structure: Cyclobutanecarboxamide linked to a pyridine-thienopyrimidinone scaffold.
- Synthesis : Prepared via Suzuki coupling using a cyclobutanecarboxamide boronate ester precursor. Yield: 22%, purity: 98%, melting point: 252–253°C .
- Relevance : Demonstrates the impact of heterocyclic substituents on yield and thermal stability.
Fluorinated Cyclobutane Carboxamides (PF-03654746 and PF-03654764)
- Structure : Fluorinated cyclobutane cores with pyrrolidinylmethyl or isobutyl groups.
- Relevance : Highlight the role of fluorination in enhancing bioavailability and target engagement (e.g., kinase inhibition) .
Acylhydrazine-Carboxamide Hybrids (e.g., Compound 2.10–2.15)
- Structure: Cyclobutanecarboxamide conjugated with hydrazine-carbonothioyl groups.
- Synthesis : Yields range from 53% to 66%, with melting points between 148°C and 201°C .
- Relevance : Illustrates how auxiliary functional groups (e.g., hydrazine) influence solubility and crystallinity.
Key Observations
Impact of Substituents on Yield: Bulky heterocycles (e.g., thienopyrimidinone in Compound 41) reduce synthetic yields (22%) compared to simpler acylhydrazine derivatives (53–66%) .
Thermal Stability: Melting points correlate with molecular rigidity; pyridine-thienopyrimidinone hybrids (252–253°C) exhibit higher stability than hydrazine derivatives (148–202°C) .
Bioactivity : Fluorination (e.g., PF-03654746) and heterocyclic moieties enhance target specificity in kinase inhibition .
Biological Activity
N-(2-hydroxycyclobutyl)cyclobutanecarboxamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes current knowledge on its biological properties, including mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a cyclobutane ring structure, which is known for its unique three-dimensional conformation that can influence biological activity. The presence of the hydroxy group may enhance solubility and interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of fatty acid synthase (FASN), an enzyme implicated in various metabolic disorders and viral infections . FASN inhibition has been linked to reduced replication of certain viruses, such as human cytomegalovirus and hepatitis C virus, indicating a potential antiviral application .
Biological Activity Overview
The compound exhibits several notable biological activities:
- Antiviral Activity : Inhibition of FASN may hinder viral replication processes.
- Antitumor Potential : Cyclobutane-containing compounds have been reported to possess antitumor properties, with some analogs showing significant cytotoxicity against various cancer cell lines .
- Neuroprotective Effects : Certain cyclobutane derivatives have been shown to enhance neurotrophic factor expression, suggesting potential benefits in neurodegenerative conditions .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Hydroxyl Substitution : The presence of the hydroxyl group appears to enhance binding affinity to target enzymes compared to non-hydroxylated analogs.
- Cyclobutane Ring Modifications : Variations in the cyclobutane structure can significantly affect potency and selectivity against specific biological targets .
Case Studies
Several case studies have explored the efficacy of cyclobutane derivatives:
- Antiviral Efficacy : A study demonstrated that a related cyclobutane compound reduced viral load in infected cell cultures by inhibiting FASN activity, supporting its potential as an antiviral agent .
- Cytotoxicity Tests : Research on cyclobutane derivatives revealed IC50 values indicating potent cytotoxic effects against various cancer cell lines (e.g., P-388, HT-29, A549). For instance, compounds similar to this compound showed IC50 values below 4 µg/mL in these assays .
Data Table: Biological Activities of Cyclobutane Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-hydroxycyclobutyl)cyclobutanecarboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between cyclobutanecarbonyl chloride and 2-hydroxycyclobutylamine. Key parameters include temperature (0–5°C for exothermic control), solvent (dry dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:acyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields 65–80% purity. Contaminants like unreacted amine or acyl chloride should be monitored via TLC (Rf 0.3–0.5 in 1:1 EA/Hex) .
Q. How can researchers characterize the stereochemical configuration of the hydroxycyclobutyl moiety?
- Methodological Answer : Use -NMR coupling constants () to assess vicinal diastereotopic protons. For example, axial-equatorial proton coupling in cyclobutane rings typically ranges from 6–10 Hz. X-ray crystallography is definitive for absolute configuration determination, as seen in structurally analogous carboxamides like N-(2-hydroxyethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide .
Q. What stability challenges arise during storage, and how can degradation be minimized?
- Methodological Answer : The hydroxy group may oxidize under ambient conditions. Store at -20°C under inert gas (argon) in amber vials. Monitor degradation via HPLC-UV (λ = 254 nm) with a C18 column. Additives like BHT (0.01% w/v) can inhibit oxidation, as validated in studies on hydroxy-substituted carboxamides .
Advanced Research Questions
Q. How do computational models predict the conformational flexibility of this compound, and how does this affect ligand-receptor interactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map energy minima for cyclobutane ring puckering and hydroxyl group orientation. Molecular dynamics simulations (AMBER force field) reveal torsional barriers >5 kcal/mol, suggesting restricted rotation. Docking studies (AutoDock Vina) against hypothetical targets (e.g., enzymes with cyclobutane-binding pockets) should account for these conformers .
Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar carboxamides?
- Methodological Answer : Cross-validate assays using orthogonal methods. For example, if enzyme inhibition IC values conflict, compare fluorescence polarization (binding affinity) with functional assays (e.g., NADPH depletion for oxidoreductases). Control for batch-to-batch purity variations via LC-MS (>98% purity required) .
Q. How can isotopic labeling (, ) elucidate metabolic pathways of this compound in vitro?
- Methodological Answer : Synthesize -labeled cyclobutane via cycloaddition of -ethylene. Administer to hepatocyte cultures and track metabolites via LC-HRMS. Use -labeling at the hydroxy group to study H-bonding interactions in aqueous media via NMR relaxation experiments .
Data Analysis and Contradictions
Q. Why do synthetic yields vary significantly (50–85%) across published protocols for analogous carboxamides?
- Methodological Answer : Variability stems from:
- Solvent polarity : Polar aprotic solvents (DMF) accelerate reactions but increase side-product formation.
- Catalyst use : Triethylamine (10 mol%) improves acylation efficiency but may form salts requiring filtration.
- Temperature gradients : Poor exothermic control reduces reproducibility. Standardize using jacketed reactors with PID controllers .
Q. How should researchers address discrepancies in NMR spectral data for cyclobutane derivatives?
- Methodological Answer : Ensure consistent sample preparation (deuterated solvent, 5–10 mg/mL concentration). Reference chemical shifts to tetramethylsilane (TMS) and cross-check with computed NMR (GIAO method at B3LYP/6-311++G**). For unresolved splitting, use - COSY or NOESY to assign coupling networks .
Safety and Compliance
Q. What safety protocols are critical when handling hydroxycyclobutyl carboxamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
